molecular formula C16H17N7O3S B2682996 N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide CAS No. 1251633-08-5

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide

Cat. No.: B2682996
CAS No.: 1251633-08-5
M. Wt: 387.42
InChI Key: UJDRVGYYLNEVQA-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide is a useful research compound. Its molecular formula is C16H17N7O3S and its molecular weight is 387.42. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

Research focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, similar to the one found in the compound , indicates potential as antibacterial agents. The study by Azab et al. (2013) describes the synthesis and antibacterial evaluation of novel heterocyclic compounds, including pyran, pyridine, pyridazine, pyrazole, and oxazole derivatives, some of which exhibited high antibacterial activity (Azab, Youssef, & El‐Bordany, 2013).

Antioxidant and Cytochrome c Peroxidase Inhibition

A study by Aziz et al. (2021) on 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives (related to the compound ) highlighted their potential as antioxidants and cytochrome c peroxidase inhibitors. One candidate showed higher antioxidant activity than ascorbic acid, indicating the promise of these derivatives in medicinal chemistry (Aziz et al., 2021).

Potential Anticancer Agents

Mulakayala et al. (2012) investigated the synthesis of 2-aryl quinazolin-4(3H)-ones and 5-aryl pyrazolo[4,3-d]pyrimidin-7(6H)-ones, which include structural similarities to the compound . These compounds were evaluated for their anti-proliferative properties against cancer cell lines, with several showing promising activity. This suggests potential applications in cancer treatment (Mulakayala et al., 2012).

Anticancer and Anti-5-Lipoxygenase Agents

Rahmouni et al. (2016) synthesized novel 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated them as anticancer and anti-5-lipoxygenase agents. Their study, which includes compounds structurally related to N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide, showed promising results in cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

Mohammed et al. (2015) demonstrated a molecular iodine-catalyzed oxidative coupling method for synthesizing pyrazolo[3,4-d]pyrimidin-7(6H)-ones, which are structurally similar to the compound . This synthesis method could be relevant for producing related compounds for further research (Mohammed, Vishwakarma, & Bharate, 2015).

Properties

IUPAC Name

N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O3S/c17-27(25,26)13-4-2-12(3-5-13)16(24)19-8-7-18-14-10-15(21-11-20-14)23-9-1-6-22-23/h1-6,9-11H,7-8H2,(H,19,24)(H2,17,25,26)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDRVGYYLNEVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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